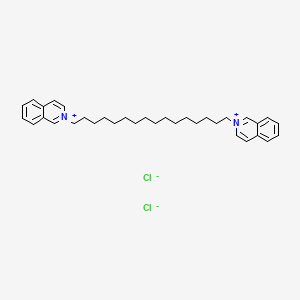
Hedaquinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hedaquinium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is structurally characterized by the presence of two isoquinolinium groups connected by a long alkyl chain. This compound has been studied for its potential use as an antibacterial and antifungal agent .
Preparation Methods
The synthesis of hedaquinium chloride typically involves the reaction of isoquinoline with a long-chain alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the isoquinoline attacks the carbon atom of the alkyl halide, resulting in the formation of the quaternary ammonium compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hedaquinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions are less common for quaternary ammonium compounds like this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary nitrogen atoms.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and oxidizing agents for oxidation reactions.
Major Products: The major products depend on the specific reaction and conditions but generally include modified quaternary ammonium compounds.
Scientific Research Applications
Hedaquinium chloride has been extensively studied for its antimicrobial properties. It has shown effectiveness against a wide range of bacteria and fungi, making it a valuable compound in the field of medicinal chemistry . Some specific applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on microbial growth and its potential use in controlling infections.
Industry: Utilized in formulations for disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The antimicrobial action of hedaquinium chloride is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain allows the compound to integrate into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positive charge on the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .
Comparison with Similar Compounds
Hedaquinium chloride is similar to other quaternary ammonium compounds such as dequalinium chloride and benzalkonium chloride. it is unique due to its specific structure, which includes two isoquinolinium groups connected by a long alkyl chain. This structure imparts distinct antimicrobial properties and makes it particularly effective against certain strains of bacteria and fungi . Similar compounds include:
Dequalinium chloride: Known for its use in treating bacterial vaginosis and as an ingredient in sore-throat lozenges.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Properties
CAS No. |
4310-89-8 |
|---|---|
Molecular Formula |
C34H46Cl2N2 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
2-(16-isoquinolin-2-ium-2-ylhexadecyl)isoquinolin-2-ium;dichloride |
InChI |
InChI=1S/C34H46N2.2ClH/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36;;/h13-16,19-24,27-30H,1-12,17-18,25-26H2;2*1H/q+2;;/p-2 |
InChI Key |
KZUZUJNAVUAVOW-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3.[Cl-].[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
4310-89-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hedaquinium chloride; B1Q 16; BIQ 16; Teoquil; Teoquil chloride; USAF XR-39. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
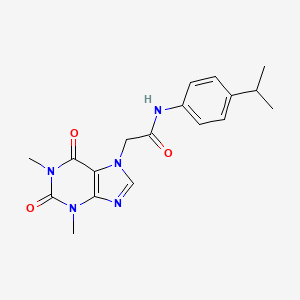
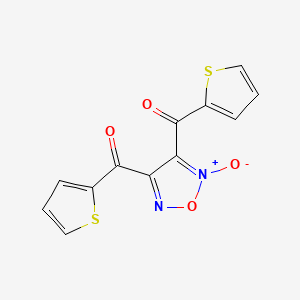
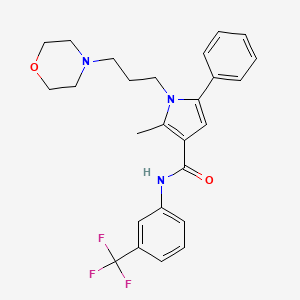
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
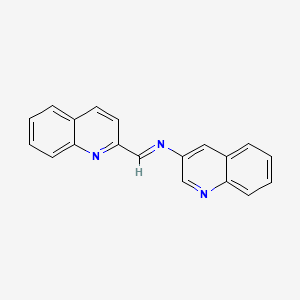
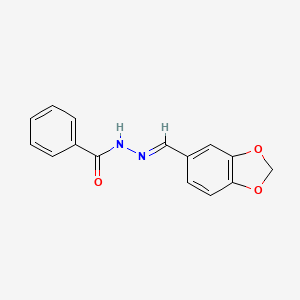
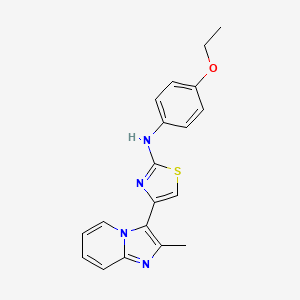
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
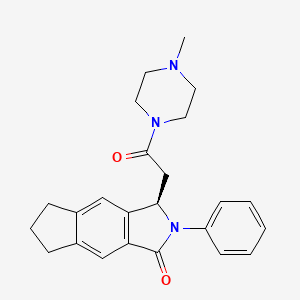
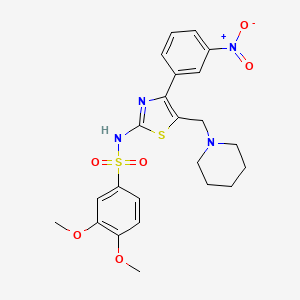
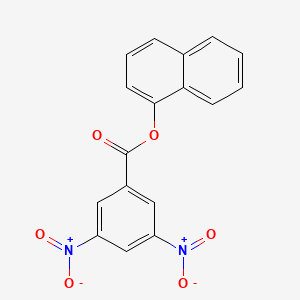
![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)
